molecular formula C26H22BF2N3O4 B1192282 BDP 581/591 NHS ester

BDP 581/591 NHS ester

Cat. No. B1192282
M. Wt: 489.28
InChI Key: HHJAMTPLXKVOAY-KBXRYBNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP 581/591 is a borondipyrromethene dye that has relatively long fluorescence lifetime and two photon excitation cross section. It is useful for fluorescence polarization assays. Due to the presence of a diene system, it can react with reactive oxygen species (ROS) with a change of fluorescence. This is the NHS ester derivative for the conjugation with primary and secondary amine groups of proteins, peptides, and other molecules.

Scientific Research Applications

Photosensitization and Photodynamic Therapy

BDP 581/591 NHS ester has applications in photosensitization. A study describes a photosensitizer scaffold based on the BODIPY chromophore, which includes characteristics like high extinction coefficient, photostability, and insensitivity to solvent environment. This scaffold demonstrates stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to traditional photosensitizers like Rose Bengal, making it potentially useful in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).

Surface Chemistry and Biomolecule Immobilization

N-Hydroxysuccinimide (NHS) esters, a component of BDP 581/591 NHS ester, are widely used in surface immobilizations. Their intrinsic hydrolytic instability is a concern for maintaining stable, reactive surface chemistry. Research using X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) has investigated surface hydrolysis in NHS-bearing organic thin films. This research is crucial for applications in surface technologies that rely on reactive ester coupling, such as microarray, microfluidic, and biomedical device fabrication (Cheng et al., 2007).

Polymer Science and Material Engineering

In material engineering, BDP (Bisphenol A bis (diphenyl) phosphate ester), a related compound, is used as a plasticized flame retardant to improve thermal decomposition temperature and delay decomposition velocity of certain polymers. This finds applications in creating flame-retardant materials, particularly in synergy with other retardants for enhanced effects (Li et al., 2012).

Drug Delivery Systems

BDP 581/591 NHS ester-related compounds, like Beclomethasone dipropionate (BDP), are used in pulmonary delivery systems for asthma treatment. Research on the rapid expansion of supercritical solution (RESS) technique indicates its potential in producing particles suitable for pulmonary delivery, which is essential for next-generation dry powder inhalers (DPIs) (Charpentier et al., 2008).

Tissue Engineering

NHS esters are critical in tissue engineering for creating scaffolds with divergent physicochemical properties. Research on biodegradable poly(phosphoester) ionomers, which can be synthesized into NHS esters, facilitates derivatization and has implications for tissue engineering applications (Wan et al., 2004).

properties

Molecular Formula

C26H22BF2N3O4

Molecular Weight

489.28

IUPAC Name

2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate

InChI

InChI=1S/C26H22BF2N3O4/c28-27(29)30-20(9-5-4-8-19-6-2-1-3-7-19)10-12-22(30)18-23-13-11-21(31(23)27)14-17-26(35)36-32-24(33)15-16-25(32)34/h1-13,18H,14-17H2/b8-4+,9-5+

InChI Key

HHJAMTPLXKVOAY-KBXRYBNXSA-N

SMILES

O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)[B-]4(F)F)ON5C(CCC5=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BDP 581/591 NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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